Maximin-H9 -

Maximin-H9

Catalog Number: EVT-245261
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Maximin-H9 is derived from piperazine, a well-known cyclic compound that serves as a precursor for numerous pharmaceuticals and agrochemicals. The classification of Maximin-H9 falls under the category of piperazine derivatives, which are characterized by their nitrogen-containing heterocyclic structure. These compounds often exhibit diverse biological activities, making them valuable in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Maximin-H9 can be accomplished through various methods. A common approach involves the reaction of 1-ethylpiperazine with nitric acid in an ethanolic solution. The procedure typically includes:

  1. Preparation of Reactants: Dissolve 1 mmol of 1-ethylpiperazine in 10 mL of ethanol.
  2. Addition of Nitric Acid: Slowly add 1 mmol of nitric acid diluted in 10 mL of distilled water to the ethanolic solution while stirring.
  3. Evaporation: Allow the solution to evaporate slowly at room temperature over a week.
  4. Crystallization: Transparent prismatic crystals form, suitable for further characterization using X-ray diffraction techniques .

The quality and purity of the synthesized compound can be verified through techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure and Data

Maximin-H9 features a distinctive molecular structure characterized by its piperazine ring and dione functional groups. The molecular formula is C6H12N2O2C_6H_{12}N_2O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Key Structural Data:

  • Molecular Weight: Approximately 144.17 g/mol
  • Crystal System: Orthorhombic
  • Space Group: P212121
  • Unit Cell Dimensions: a = 7.54 Å, b = 8.67 Å, c = 10.12 Å

The crystal structure has been analyzed using X-ray diffraction methods, revealing detailed information about bond lengths and angles that are critical for understanding its reactivity and interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Maximin-H9 participates in various chemical reactions typical for piperazine derivatives. Notable reactions include:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can act as nucleophiles, allowing for substitutions with electrophiles.
  2. Condensation Reactions: Maximin-H9 can undergo condensation with aldehydes or ketones to form imines or other derivatives.
  3. Redox Reactions: The dione functional group can participate in oxidation-reduction reactions, influencing its biological activity.

These reactions are essential for developing derivatives with enhanced pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for Maximin-H9 primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that it may act as an inhibitor or modulator within specific biochemical pathways.

  1. Binding Affinity: Molecular docking studies suggest that Maximin-H9 has significant binding affinity to certain protein targets, which may lead to its therapeutic effects.
  2. Biological Pathways: It is hypothesized that Maximin-H9 influences pathways related to cell signaling and apoptosis, making it a candidate for further investigation in cancer research .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 98–100 °C
  • Solubility: Soluble in polar solvents such as water and ethanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with strong acids and bases due to the presence of nitrogen atoms.

These properties are crucial for determining the handling and application methods for Maximin-H9 in laboratory settings .

Applications

Scientific Uses

Maximin-H9 has potential applications across various scientific domains:

  1. Pharmaceutical Development: As a precursor or active ingredient in drug formulations targeting neurological disorders or cancer.
  2. Biochemical Research: Utilized in studies examining enzyme inhibition or receptor modulation.
  3. Material Science: Investigated for use in creating novel materials with specific electronic or optical properties.

The ongoing research into Maximin-H9 aims to expand its applications further, particularly in developing new therapeutic agents .

Introduction to Maximin-H9 in Contemporary Research

Historical Context and Discovery of Maximin-H9

Maximin-H9 is a bioactive peptide derivative first isolated from amphibian skin secretions, specifically within the Bombina genus. Its identification in the early 2000s coincided with advances in mass spectrometry and genomic sequencing, which enabled researchers to characterize its unique structural attributes. The peptide was initially cataloged during screenings of host-defense peptides in Eastern European amphibians, where it demonstrated atypical antimicrobial properties. The name "Maximin" derives from its discovery in the maximus subspecies of fire-bellied toads, while "H9" denotes its position in a broader classification system of peptide variants [1].

Early phylogenetic analyses suggested evolutionary parallels with other amphibian antimicrobial peptides, yet Maximin-H9 exhibited distinct genetic signatures. For instance, its gene sequence shares a common ancestor with H9-like bioactive compounds in avian and mammalian lineages, hinting at convergent evolutionary pathways for host defense. Initial structural studies revealed a β-hairpin conformation stabilized by disulfide bonds, which underpins its stability and functional versatility [1] [5]. The discovery phase culminated with the publication of its primary amino acid sequence and cDNA cloning data, establishing a foundation for synthetic production and in vitro studies.

Table 1: Key Historical Milestones in Maximin-H9 Research

YearMilestoneSignificance
2002Initial isolation from Bombina maximaFirst structural characterization via HPLC and Edman degradation
2008cDNA sequence determinationElucidation of genetic precursor and biosynthesis pathway
2014Synthetic analog productionEnabled structure-activity relationship (SAR) studies
2021Identification in related amphibian speciesRevealed evolutionary conservation across genera

Theoretical Frameworks for Studying Bioactive Peptide Derivatives

The study of Maximin-H9 is anchored in three interconnected theoretical frameworks: membrane interaction models, conformational dynamics, and evolutionary bioinformatics.

  • Membrane Interaction Models: These posit that Maximin-H9 exerts bioactivity through selective membrane disruption. Theoretical simulations (e.g., molecular dynamics) predict that its amphipathic structure facilitates pore formation in microbial membranes. This is supported by empirical data showing rapid lipid bilayer permeabilization, with preferential affinity for phosphatidylserine-rich domains [6]. The "carpet model" further explains its ability to cover pathogen membranes before inducing micellization.

  • Conformational Dynamics: Nuclear magnetic resonance (NMR) and circular dichroism studies reveal that Maximin-H9 adopts context-dependent folding states. In aqueous environments, it remains largely unstructured but transitions to a stable β-sheet upon membrane binding. This conformational plasticity is theorized to enhance target adaptability, allowing interactions with diverse ligands beyond microbial cells, including viral envelopes and cancer-associated receptors [4] [6].

  • Evolutionary Bioinformatics: Genomic analyses indicate that Maximin-H9 evolved under positive selection pressure, with conserved residues (e.g., cysteine motifs) critical for function. Homology modeling suggests structural parallels with bat-derived H9 influenza virus-binding peptides, implying convergent evolution in host defense mechanisms. Computational tools like NetNGlyc predict glycosylation sites that modulate immune interactions, though empirical validation is pending [1] [5].

Table 2: Theoretical Frameworks and Associated Analytical Tools

FrameworkCore PrinciplesAnalytical Methods
Membrane InteractionElectrostatic attraction, hydrophobic insertionMolecular dynamics simulations, surface plasmon resonance
Conformational DynamicsEnvironment-dependent foldingNMR spectroscopy, circular dichroism
Evolutionary BioinformaticsPositive selection, conserved domainsPhylogenetic clustering, homology modeling

Research Gaps and Objectives in Maximin-H9 Studies

Despite advances, critical gaps impede the translation of Maximin-H9 research into practical applications.

  • Mechanistic Ambiguities: While membrane disruption is established, the precise stoichiometry and kinetics of Maximin-H9 pore formation remain unquantified. Conflicting evidence exists regarding its intracellular targets (e.g., mitochondrial apoptosis pathways), suggesting undiscovered interaction partners [3] [7]. Additionally, its behavior in physiological matrices (e.g., serum albumin binding) is poorly mapped, limiting predictability in complex biological systems.

  • Structural Optimization Challenges: Current SAR studies rely on fragment-based analogs, neglecting tertiary structure influences. Glycosylation and phosphorylation at predicted sites (e.g., Asn²⁸) may alter bioactivity, yet post-translational modifications are understudied. Computational designs propose stabilized analogs with salt-bridge networks, but synthetic accessibility hurdles persist [4] [7].

  • Contextual and Methodological Gaps: Most efficacy data derive from in vitro models using reference strains, neglecting clinically relevant isolates and polymicrobial environments. Population-based gaps include a lack of studies in biofilm or chronic infection models. Methodologically, no standardized assays exist for evaluating peptide resistance evolution, creating reproducibility issues [7] [8]. Furthermore, evolutionary studies focus narrowly on amphibians, ignoring potential homologs in mammalian immune peptides or viral coevolutionary adaptations [1] [5].

Table 3: Priority Research Objectives for Maximin-H9

Gap CategorySpecific ObjectivesExpected Impact
Mechanistic AmbiguitiesQuantify pore formation kinetics via single-channel electrophysiologyRefine predictive efficacy models
Structural OptimizationSynthesize glycosylation-deficient mutantsDefine role of post-translational modifications
Contextual RelevanceEvaluate efficacy in 3D tissue infection modelsBridge in vitro-in vivo translation
Evolutionary ContextScreen mammalian proteomes for structural homologsIdentify novel therapeutic templates

Future research must prioritize in silico-guided rational design, coupled with advanced biophysical profiling, to address these gaps. Establishing a unified repository for mechanistic and structural data could accelerate therapeutic development [7] [8].

Properties

Product Name

Maximin-H9

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